molecular formula C22H25NO2 B1614732 1-(Octylamino)anthracene-9,10-dione CAS No. 29957-04-8

1-(Octylamino)anthracene-9,10-dione

Cat. No.: B1614732
CAS No.: 29957-04-8
M. Wt: 335.4 g/mol
InChI Key: HWPGNGZETQUYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Octylamino)anthracene-9,10-dione is an amino-substituted anthraquinone derivative characterized by an octylamino (-NH-C₈H₁₇) group at the 1-position of the anthracene-9,10-dione core. The octyl chain likely enhances lipophilicity, influencing solubility, aggregation behavior, and biological interactions compared to shorter-chain derivatives .

Properties

CAS No.

29957-04-8

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(octylamino)anthracene-9,10-dione

InChI

InChI=1S/C22H25NO2/c1-2-3-4-5-6-9-15-23-19-14-10-13-18-20(19)22(25)17-12-8-7-11-16(17)21(18)24/h7-8,10-14,23H,2-6,9,15H2,1H3

InChI Key

HWPGNGZETQUYKA-UHFFFAOYSA-N

SMILES

CCCCCCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCCCCCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Other CAS No.

29957-04-8

Origin of Product

United States

Comparison with Similar Compounds

Optical and Electrochemical Properties

Compound Substituent(s) Absorption Maxima (nm) Redox Behavior
1-(Octylamino)anthracene-9,10-dione (hypothetical) -NH-C₈H₁₇ ~500–520* Likely reversible semiquinone formation
HAD -N(CH₂CH₂OH)₂ 502 N/A
BHAD -NHCH₂CH₂OH (1,4-positions) 636 N/A
1-(1-Hydroxybutan-2-ylthio)anthracene-9,10-dione -S-CH₂CH(OH)CH₂CH₃ N/A Two reversible one-electron reductions (semiquinone → dianion)

*Estimated based on HAD and similar derivatives.

The octylamino group may induce a bathochromic shift compared to shorter alkyl chains due to electron-donating effects and extended conjugation. Electrochemically, anthraquinones with sulfur or amino groups often exhibit reversible redox peaks, critical for applications in anticancer therapies .

Cytotoxicity and Enzyme Inhibition

Compound Substituent(s) IC₅₀ (MCF-7) IC₅₀ (Hep-G2) AChE Inhibition (%)* BChE Inhibition (%)*
2-(Butylamino)anthracene-9,10-dione (5a) -NH-C₄H₉ (2-position) 1.1 µg/mL 3.0 µg/mL N/A N/A
1-(4-Aminothiophenyl)-anthracene-9,10-dione (3) -S-C₆H₄-NH₂ N/A N/A 92.11 Weak
1-(4-Chlorothiophenyl)-anthracene-9,10-dione (5) -S-C₆H₄-Cl N/A N/A 80.95 93.67

*At 200 µg/mL concentration.

Thio-substituted analogs show strong enzyme inhibition, suggesting that electron-withdrawing groups (e.g., Cl) enhance BChE activity, while amino groups favor AChE inhibition .

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